Pregnenolone

Catalog No.
S540153
CAS No.
145-13-1
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pregnenolone

CAS Number

145-13-1

Product Name

Pregnenolone

IUPAC Name

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1

InChI Key

ORNBQBCIOKFOEO-OYZZJKLHSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Solubility

0.00706 mg/mL at 37 °C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Pregnenolone as a Neurosteroid

Pregnenolone, besides being a precursor to other steroid hormones, has independent biological effects within the nervous system []. Studies suggest it may exhibit:

  • Anti-inflammatory properties: Pregnenolone appears to suppress inflammation, potentially offering benefits in neurodegenerative diseases associated with neuroinflammation [].
  • Neuroprotective effects: Research indicates pregnenolone might enhance the protection of brain cells, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease [].

Pregnenolone and Cognitive Function

Pregnenolone's potential impact on cognitive function is another area of exploration. Studies suggest it might:

  • Promote memory and learning: Research suggests pregnenolone may improve memory and learning abilities, potentially due to its neuroprotective and anti-inflammatory properties [].
  • Modulate stress response: Pregnenolone's influence on the stress response system is being investigated as it may play a role in mood disorders and cognitive decline [].

Pregnenolone and Other Potential Applications

Preliminary research also explores pregnenolone's potential applications in:

  • Mental health: Studies are investigating the use of pregnenolone in conditions like depression, bipolar disorder, and schizophrenia, with limited and inconclusive results so far [, ].
  • Pain management: Early research suggests pregnenolone might provide some relief for chronic pain, but further investigation is needed [].
  • Autoimmune disorders: Pregnenolone's immunomodulatory properties are being explored in the context of autoimmune diseases, but research is still in its early stages [].

Pregnenolone is a steroid hormone synthesized from cholesterol, functioning as a precursor for various steroid hormones, including progesterone, cortisol, and testosterone. This 21-carbon compound is primarily produced in the adrenal glands and the gonads, playing a crucial role in the synthesis of other hormones within the body. Pregnenolone is also known for its involvement in neurosteroid activity, influencing brain function and potentially affecting mood and cognitive processes .

Pregnenolone's primary mechanism of action lies in its role as a precursor molecule. However, recent research suggests it may have additional functions beyond just being a substrate for other hormones []. Studies indicate that pregnenolone can interact with various neurotransmitter systems in the brain, potentially influencing memory, mood, and cognitive function []. The exact mechanisms underlying these effects are still under investigation [].

Pregnenolone is generally considered safe when produced naturally within the body. However, taking pregnenolone supplements can pose potential health risks, particularly at high doses [].

  • Hormonal imbalances: Pregnenolone supplementation can disrupt the body's natural hormonal balance, potentially leading to side effects like acne, hair growth changes, and menstrual irregularities [].
  • Drug interactions: Pregnenolone may interact with certain medications, including birth control pills and hormone replacement therapy []. It's crucial to consult with a healthcare professional before taking pregnenolone supplements, especially if you are on any medications.
  • Limited research: The long-term safety and efficacy of pregnenolone supplementation remain unclear due to limited clinical research [].

The biosynthesis of pregnenolone from cholesterol involves a series of enzymatic reactions primarily catalyzed by cytochrome P450 side-chain cleavage enzyme (CYP11A1). The process occurs in three steps:

  • Hydroxylation of Cholesterol: Cholesterol is first converted to 22-hydroxycholesterol.
  • Further Hydroxylation: This intermediate is then converted to 20α,22β-dihydroxycholesterol.
  • Cleavage Reaction: Finally, CYP11A1 cleaves this compound to produce pregnenolone, releasing a side chain and generating carbon dioxide as a byproduct .
CholesterolCYP11A1Pregnenolone+CO2\text{Cholesterol}\xrightarrow{\text{CYP11A1}}\text{Pregnenolone}+\text{CO}_2

Pregnenolone exhibits various biological activities, particularly in the central nervous system. It acts as a neurosteroid, modulating neurotransmitter systems and influencing mood and cognitive functions. Research indicates that pregnenolone may have potential therapeutic effects in conditions such as Alzheimer's disease, schizophrenia, and depression by enhancing synaptic plasticity and neuroprotection .

Additionally, pregnenolone has been shown to possess anti-inflammatory properties and may play a role in regulating immune responses .

Pregnenolone can be synthesized through several methods:

  • Natural Extraction: Isolated from adrenal glands or synthesized from cholesterol using enzymatic reactions.
  • Chemical Synthesis: Laboratory methods involve multi-step organic synthesis starting from simpler steroid precursors or directly from cholesterol.
  • Biotechnological Approaches: Using genetically modified organisms or cell cultures to produce pregnenolone through fermentation processes .

Pregnenolone has various applications in both clinical and research settings:

  • Hormone Replacement Therapy: Used to address hormonal imbalances in conditions like adrenal insufficiency.
  • Cognitive Enhancement: Investigated for its potential to improve memory and cognitive function in aging populations.
  • Neuroprotective Agent: Explored for its ability to protect neurons against degeneration in neurodegenerative diseases .
  • Antitumor Research: Derivatives of pregnenolone are being studied for their antitumor properties against various cancer cell lines .

Pregnenolone interacts with several hormones and medications:

  • Estrogen and Progesterone: As a precursor, it can influence levels of these hormones when administered alongside them, potentially leading to hormonal imbalances.
  • Testosterone: Pregnenolone can be converted into testosterone; thus, concurrent use may enhance testosterone effects.
  • Sedative Medications: Some studies suggest that pregnenolone may reduce the sedative effects of benzodiazepines like diazepam .

Several compounds share structural similarities with pregnenolone, notably other steroid hormones. These include:

  • Dehydroepiandrosterone (DHEA): A 19-carbon steroid hormone that is also derived from pregnenolone and serves as a precursor for androgens and estrogens.
  • Progesterone: A key hormone derived from pregnenolone involved in regulating the menstrual cycle and pregnancy.
  • Cortisol: A glucocorticoid hormone synthesized from pregnenolone that plays a vital role in stress response.

Comparison Table

CompoundStructurePrimary FunctionUnique Aspect
PregnenoloneC21H32O2Precursor for steroid hormonesNeurosteroid activity
DehydroepiandrosteroneC19H28O2Precursor for sex hormonesHigher androgenic activity
ProgesteroneC21H30O2Regulates menstrual cycleKey role in pregnancy
CortisolC21H30O5Stress response hormoneInvolved in metabolism regulation

Pregnenolone's unique role as a neurosteroid differentiates it from these other compounds, highlighting its significance in both hormonal balance and neurological health .

Pregnenolone was first synthesized in 1934 by Adolf Butenandt, a Nobel laureate known for his work on sex hormones. Butenandt’s isolation of progesterone from pregnanediol marked a milestone in steroid chemistry, enabling the systematic study of pregnenolone’s derivatives. Initially termed Arthenolone or Enelone, it was marketed in the 1940s–1950s as an anti-inflammatory drug for rheumatoid arthritis and soft-tissue rheumatism. However, its therapeutic use declined due to the rise of cortisone and concerns over unsubstantiated claims.

Key Historical Milestones:

  • 1934: Butenandt synthesizes pregnenolone and progesterone, establishing its role in steroidogenesis.
  • 1940s: Clinical trials explore pregnenolone for arthritis, with mixed results.
  • 1950s: Pharmaceutical production ceases due to competition from synthetic glucocorticoids.
  • 2010s–Present: Renewed interest in its neuroprotective and immunomodulatory effects.

Biological Significance as a Steroidogenic Precursor

Pregnenolone biosynthesis begins with cholesterol transport into mitochondria, mediated by the steroidogenic acute regulatory (StAR) protein. The enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) catalyzes cholesterol’s conversion into pregnenolone via three hydroxylation steps, producing the Δ5-3β-hydroxysteroid. This rate-limiting step generates ~30 mg of pregnenolone daily in humans, primarily in adrenal glands, gonads, and the brain.

Steroid Hormone Biosynthesis Pathways:

PathwayKey EnzymesMajor Products
GlucocorticoidsCYP17A1, CYP21A2Cortisol, Corticosterone
MineralocorticoidsCYP11B2Aldosterone
AndrogensCYP17A1, 17β-HSDTestosterone, DHEA
EstrogensAromatase (CYP19A1)Estradiol, Estrone
NeurosteroidsSulfotransferasesPregnenolone sulfate

Pregnenolone’s metabolic fate depends on tissue-specific enzymes. In the brain, it is sulfated to pregnenolone sulfate, a potent NMDA receptor modulator, or reduced to allopregnanolone, a GABAA receptor agonist. These derivatives regulate synaptic plasticity, mood, and stress responses.

Molecular Formula and Stereochemical Configuration

Pregnenolone exhibits a molecular formula of C₂₁H₃₂O₂, representing a steroid hormone with twenty-one carbon atoms, thirty-two hydrogen atoms, and two oxygen atoms [1] [4] [5]. The compound possesses a molecular weight of 316.48 grams per mole, as confirmed through multiple analytical determinations [1] [4] [24]. The exact mass has been precisely determined to be 316.2402 atomic mass units through high-resolution mass spectrometry [5].

The stereochemical configuration of pregnenolone is characterized by seven defined stereocenters within its tetracyclic steroid framework [3]. The absolute configuration follows the standard steroid numbering system with the designation (3S,8S,9S,10R,13S,14S,17S), indicating the spatial arrangement of substituent groups around each chiral carbon atom [1] [8]. The critical stereochemical feature is the presence of a 3β-hydroxyl group, which distinguishes pregnenolone from its stereoisomeric forms [13] [15]. This 3β-hydroxyl configuration is essential for the biological activity and represents the naturally occurring stereoisomeric form found in biological systems [15] [16].

The steroid nucleus of pregnenolone adopts the characteristic trans-fused ring system common to most naturally occurring steroids [28] [30]. The A/B ring junction exhibits a trans configuration, while the B/C and C/D ring fusions also maintain trans stereochemistry [32] [34]. The molecule contains two angular methyl groups positioned at carbon-10 and carbon-13, which are oriented in the β-configuration relative to the steroid backbone [28] [30].

PropertyValue
Molecular FormulaC₂₁H₃₂O₂
Molecular Weight316.48 g/mol
Exact Mass316.2402 amu
Stereochemical Configuration(3S,8S,9S,10R,13S,14S,17S)
Number of Stereocenters7
Hydroxyl Group Configuration3β-hydroxy

IUPAC Nomenclature and Isomeric Forms

The International Union of Pure and Applied Chemistry systematic name for pregnenolone is 1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone [1] [8]. Alternative systematic nomenclature includes the designation (3β)-3-hydroxypregn-5-en-20-one, which emphasizes the 3β-hydroxyl stereochemistry and the presence of the double bond in the 5-position [3] [4] [13].

The compound is also recognized under various chemical names reflecting its structural characteristics, including 3β-hydroxypregn-5-en-20-one, pregn-5-en-3β-ol-20-one, and 5-pregnen-3β-ol-20-one [4] [5] [13]. These nomenclature variations all specify the critical structural features: the pregnane steroid backbone, the 5-ene double bond system, the 3β-hydroxyl group, and the 20-ketone functionality [13] [14].

Pregnenolone exists in several isomeric forms that differ in stereochemical configuration at various positions within the steroid nucleus [11] [31]. The most significant isomeric relationship involves the 3α and 3β epimers, where the natural form contains the 3β-hydroxyl configuration [15] [16]. The 3α-isomer, while synthetically accessible, does not occur naturally and exhibits significantly different biological properties [16] [31].

Another important isomeric form is 17-isopregnenolone, which differs in the stereochemical configuration at carbon-17 [20]. This compound exhibits markedly different optical rotation properties, with molecular rotations of +89° for natural pregnenolone compared to -433° for the 17-isomer when measured in acetone solution [20]. The dramatic difference in optical rotation serves as a diagnostic tool for detecting the presence of stereoisomeric impurities [20].

The double bond position also creates isomeric possibilities, with pregnenolone containing a Δ⁵-double bond (between carbons 5 and 6) as the natural configuration [13] [35]. Alternative double bond positions, such as the Δ¹⁶-isomer (16-pregnenolone), represent distinct structural isomers with different chemical and biological properties [2].

Isomeric FormKey Structural DifferenceOptical Rotation
Natural Pregnenolone3β-hydroxyl, Δ⁵-double bond+27° to +30°
3α-Pregnenolone3α-hydroxyl configurationNot naturally occurring
17-Isopregnenolone17-isomer configuration-433°
16-PregnenoloneΔ¹⁶-double bond positionVariable

Crystallographic Data and Conformational Analysis

The crystallographic properties of pregnenolone have been partially characterized through various analytical techniques, though comprehensive single-crystal X-ray diffraction data remains limited in the available literature [6] [10]. The compound typically crystallizes as a white to almost white crystalline powder with a defined melting point range of 185-194°C [24]. The specific optical rotation has been consistently measured at +27° to +30° when determined at 20°C using the sodium D-line (589 nm) with a concentration of 1 gram per 100 milliliters in ethanol [8] [24].

Based on the available crystallographic studies of related steroid compounds and structural analyses, pregnenolone likely adopts a crystal system consistent with monoclinic or triclinic symmetry [18] [19]. The rigid steroid framework constrains the molecular conformation, with the tetracyclic ring system maintaining the characteristic chair conformations for the cyclohexane rings A, B, and C, while the cyclopentane D ring adopts an envelope conformation [32] [34].

Conformational analysis through molecular dynamics simulations has revealed that pregnenolone exhibits relatively limited conformational flexibility due to the rigid steroid backbone [12]. The primary conformational variations occur in the orientation of the 3β-hydroxyl group and the 20-ketone side chain [12]. The hydroxyl group can adopt different rotational conformers around the C3-O bond, while the acetyl side chain at position 17 shows restricted rotation due to steric interactions with the steroid nucleus [12].

The molecular interactions within the crystal lattice involve hydrogen bonding networks formed by the 3β-hydroxyl groups and the 20-ketone functionalities [6]. These intermolecular interactions contribute to the stability of the crystalline form and influence the melting point characteristics [18]. The crystal packing likely involves both hydrogen bonding interactions and van der Waals forces between the hydrophobic steroid backbones [6] [10].

Advanced computational studies have identified specific protein-substrate contacts when pregnenolone interacts with biological targets, revealing key amino acid residues involved in binding interactions [12]. These studies have shown that pregnenolone forms hydrogen bonds, hydrophobic interactions, and water-mediated contacts with various protein binding sites, providing insight into the molecular basis of its biological activity [12].

Crystallographic PropertyValue/Description
Crystal AppearanceWhite to almost white crystalline powder
Melting Point185-194°C
Specific Optical Rotation+27° to +30° (c=1, EtOH, 20°C)
Likely Crystal SystemMonoclinic or triclinic
Molecular ConformationRigid steroid backbone with chair conformations
Primary Conformational Flexibility3β-hydroxyl and 20-ketone orientations
Intermolecular InteractionsHydrogen bonding and van der Waals forces

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Melting Point

192 °C

UNII

73R90F7MQ8

GHS Hazard Statements

Aggregated GHS information provided by 22 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 22 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 19 of 22 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

145-13-1

Metabolism Metabolites

Pregnenolone has known human metabolites that include 1-(3,16-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone, 2-Hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone, and Pregn-5-en-20-on-3b-yl sulfurate.

Wikipedia

Pregnenolone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Dates

Modify: 2023-08-15
Geyer J, Doring B, Meerkamp K, Ugele B, Bakhiya N, Fernandes CF, Godoy JR, Glatt H, Petzinger E: Cloning and functional characterization of human sodium-dependent organic anion transporter (SLC10A6). J Biol Chem. 2007 Jul 6;282(27):19728-41. Epub 2007 May 9. [PMID:17491011]
Cheng et al. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes. Nature Chemical Biology, DOI: 10.1038/s41589-021-00907-2, published online 19 November 2021

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